molecular formula C10H11N3O2 B11812413 2-(5-Amino-2-oxoindolin-1-yl)acetamide

2-(5-Amino-2-oxoindolin-1-yl)acetamide

Cat. No.: B11812413
M. Wt: 205.21 g/mol
InChI Key: KLSSUIXNJGOURZ-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxoindolin-1-yl)acetamide is a compound with significant potential in various scientific fields. It is a derivative of oxindole, a structure known for its diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetamide typically involves the reaction of 5-amino-2-oxoindoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxoindolin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, hydroxyl derivatives, and other functionalized compounds.

Scientific Research Applications

2-(5-Amino-2-oxoindolin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets in cells. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells. The compound interacts with various proteins involved in the apoptotic pathway, including BAX, Bcl-2, and p53 . This interaction disrupts the normal cell cycle, leading to programmed cell death.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(5-amino-2-oxo-3H-indol-1-yl)acetamide

InChI

InChI=1S/C10H11N3O2/c11-7-1-2-8-6(3-7)4-10(15)13(8)5-9(12)14/h1-3H,4-5,11H2,(H2,12,14)

InChI Key

KLSSUIXNJGOURZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)N

Origin of Product

United States

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